5-Amino-2-ethyl-2H-indazole

Physicochemical Characterization Solid-State Handling Pre-formulation

Unsubstituted 5-aminoindazoles cause tautomeric ambiguity in kinase SAR studies. 5-Amino-2-ethyl-2H-indazole (CAS 5228-52-4) fixes the 2H-configuration via its N2-ethyl group, delivering a defined hydrogen-bonding vector for back-pocket kinase interactions. • Fixed 2H-tautomer (3.6 kcal/mol less stable than 1H-form) • 5-NH₂ handle for amidation, sulfonylation, or reductive amination • Low mp (99-100°C) for RT dissolution in DMF/DMSO • Wide bp (357.8°C) for high-temperature Pd couplings

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 5228-52-4
Cat. No. B1286572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-ethyl-2H-indazole
CAS5228-52-4
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCN1C=C2C=C(C=CC2=N1)N
InChIInChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3
InChIKeyNADLTKBISYYXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-ethyl-2H-indazole Physicochemical Profile


5-Amino-2-ethyl-2H-indazole (CAS 5228-52-4) is a C9H11N3 heterocyclic building block belonging to the 2H-indazole class. It features a primary amino group at the 5-position and an N-ethyl substituent at the 2-position of the indazole ring. The compound is characterized by a molecular weight of 161.20 g·mol⁻¹, a predicted density of 1.2±0.1 g·cm⁻³, a boiling point of 357.8±15.0 °C at 760 mmHg, and a melting point of 99–100 °C . Its polar surface area (PSA) is predicted at 43.84 Ų . The 2-ethyl substitution pattern places it within the less thermodynamically favored 2H-tautomeric series relative to 1H-indazoles, a feature that directly influences its electronic distribution and chemical reactivity [1][2].

5-Amino-2-ethyl-2H-indazole vs. Generic 5-Aminoindazoles


The N-2 ethyl substitution in 5-Amino-2-ethyl-2H-indazole drives both a tautomeric and steric profile that departs substantially from 1-substituted or N-unsubstituted 5-aminoindazoles. The 2H-indazole tautomer, on which this compound is based, is computationally predicted to be 3.6 kcal·mol⁻¹ less stable than the 1H-tautomer [1], altering the electron density on the pyrazole ring and consequently modulating hydrogen-bonding capability, dipole moment, and nucleophilicity at the 5-amino group. Spectroscopic and electrochemical studies on N-1- versus N-2-alkylated indazoles confirm distinct electronic distributions and redox behaviours between the two regioisomeric families [2]. This means a 1-ethyl-1H-indazol-5-amine (CAS 511249-17-5) or an unsubstituted 5-amino-2H-indazole cannot reproduce the same electronic landscape. Furthermore, the ethyl chain length relative to a methyl analog (CAS 60518-59-4) directly affects the melting point (≈99–100 °C vs. ≈125 °C) , altering solid-handling and formulation workflows.

5-Amino-2-ethyl-2H-indazole: Evidence vs. Closest Analogs


Melting Point vs. 5-Amino-2-methyl-2H-indazole

The experimental melting point of 5-Amino-2-ethyl-2H-indazole is 99–100 °C , compared to 125 °C reported for the closest N2-alkyl analog, 5-Amino-2-methyl-2H-indazole (CAS 60518-59-4) . This 25–26 °C melting point depression originates from the extended ethyl chain disrupting crystal packing more effectively than the methyl group.

Physicochemical Characterization Solid-State Handling Pre-formulation

Boiling Point vs. 5-Amino-2-methyl-2H-indazole

The predicted boiling point of 5-Amino-2-ethyl-2H-indazole at atmospheric pressure is 357.8±15.0 °C , whereas the corresponding value for 5-Amino-2-methyl-2H-indazole is 354.8 °C . Although the absolute difference is modest (≈3 °C), it reflects the incremental van der Waals contribution of the additional methylene unit.

Thermal Stability Synthetic Process Design Distillation

2H-Tautomer Electronic Landscape vs. 1H-Indazoles

Ab initio calculations at the MP2/6-31G** level demonstrate that the 2H-indazole annular tautomer is 3.6 kcal·mol⁻¹ less stable than the 1H-tautomer [1]. Since 5-Amino-2-ethyl-2H-indazole is locked in the 2H configuration by N2-alkylation, it retains the intrinsically higher-energy electronic distribution characteristic of 2H-indazoles. Complementary electrochemical studies on 1-alkyl vs. 2-alkyl nitroindazoles confirm markedly different reduction potentials and dimerization tendencies between the two regioisomeric families [2].

Electronic Structure Tautomerism Reactivity Prediction

5-Aminoindazole Scaffold: Kinase Affinity Ligand

The 5-aminoindazole scaffold has been established as a versatile kinase affinity ligand platform; compound 9 (bearing an α-ethylamino-modified phenylacetic moiety) demonstrated IC50 values of 530 nM (SRC), 27 nM (CLK1), 150 nM (CDK2), 17 nM (Aurora A), and 12 nM (PAK4) in enzymatic kinase assays [1]. 5-Amino-2-ethyl-2H-indazole provides the core 5-aminoindazole motif with an N2-ethyl substituent that can orient the scaffold within the ATP-binding pocket differently than N1-substituted or N-unsubstituted analogs, potentially altering kinase selectivity profiles. Direct target-specific comparative data for the 2-ethyl derivative are not yet available in the open literature; the present evidence is class-level.

Kinase Profiling Affinity Reagents Chemical Proteomics

Density vs. 5-Amino-2-methyl-2H-indazole

The predicted density of 5-Amino-2-ethyl-2H-indazole is 1.2±0.1 g·cm⁻³ , compared to 1.27 g·cm⁻³ for 5-Amino-2-methyl-2H-indazole . The lower density of the ethyl analog, attributable to the larger molar volume of the ethyl group, results in a larger volume per mole and must be accounted for when preparing solutions by volumetric methods.

Formulation Solution Preparation Density

Indazole Core as Phenol Bioisostere

The indazole nucleus is widely recognized as a bioisostere of phenol, offering increased lipophilicity (LogP 1.06 for the target compound ) and reduced susceptibility to Phase I and Phase II metabolic conjugation compared to phenolic substructures . The N2-ethyl substitution further differentiates this compound from N1-substituted indazoles in terms of metabolic soft spots: N-de-ethylation vs. N-de-methylation may proceed at different rates or produce different metabolite profiles. Quantitative metabolic stability data specific to this compound are not publicly available; this evidence is class-level.

Bioisosterism Drug Design Metabolic Stability

5-Amino-2-ethyl-2H-indazole: Procurement & Applications


2H-Indazole Kinase Inhibitor Library Synthesis

The 5-amino-2-ethyl-2H-indazole scaffold serves as a privileged starting material for constructing kinase inhibitor libraries where the 2H-tautomeric configuration is desired. The 5-amino group provides a versatile synthetic handle for amidation, sulfonylation, or reductive amination, while the N2-ethyl group anchors the scaffold in the 2H-configuration, avoiding tautomeric equilibration. The 5-aminoindazole pharmacophore has demonstrated nanomolar IC50 values against multiple kinases including Aurora A (17 nM) and PAK4 (12 nM) when elaborated with appropriate binding elements [1]. Researchers building focused kinase chemical probes should prefer this specific compound when the 2H-indazole geometry is hypothesized to optimize interactions with a target kinase's back pocket, as the 1H-isomer would present a different hydrogen-bonding vector.

Solution-Phase Chemistry with Moderate-Temperature Solubility

With a melting point of 99–100 °C, 5-Amino-2-ethyl-2H-indazole is significantly lower-melting than the 2-methyl analog (125 °C) . Laboratories performing parallel synthesis or automated library production that rely on complete dissolution of building blocks in DMF, DMSO, or dichloromethane at room temperature or mild heating will find the ethyl analog more readily solubilized, reducing the risk of incomplete reaction due to precipitation. This is especially relevant in amide coupling protocols where the amino group serves as the nucleophilic partner and where heterogeneous reaction mixtures can depress yields.

5-Hydroxy Bioisosteric Replacement in Lead Optimization

In medicinal chemistry programs where a phenolic 5-hydroxy group has been identified as a metabolic liability (rapid glucuronidation or sulfation), the indazole core offers a validated bioisosteric replacement . 5-Amino-2-ethyl-2H-indazole places a metabolically distinct amino handle at the same position, and the N2-ethyl group introduces a distinct N-dealkylation metabolic pathway that may be slower or produce different metabolites than the N-methyl or N-unsubstituted variants. Procurement of this specific compound is warranted when the lead series requires exploration of N-alkyl chain length effects on metabolic stability while maintaining the indazole-phenol bioisosteric relationship.

High-Temperature Synthetic Transformations

The predicted boiling point of 357.8 °C (at 760 mmHg) provides a wide thermal window for high-temperature synthetic protocols such as Pd-catalyzed cross-couplings, nucleophilic aromatic substitutions, or solvent-free melt reactions. The 5-amino group can be protected and deprotected or directly engaged in C–N bond-forming reactions without concern for evaporative loss of the building block, contrasting with lower-boiling analogs where volatility could compromise stoichiometric control at elevated temperatures.

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